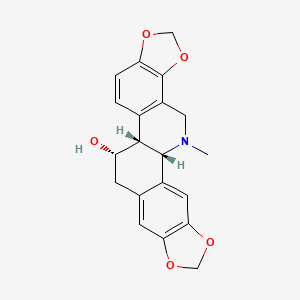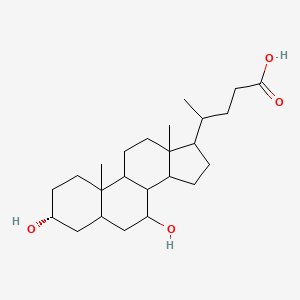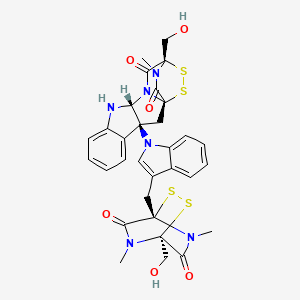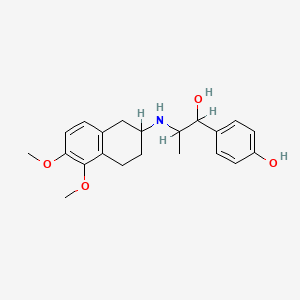![molecular formula C20H22N2O2 B1668675 {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol CAS No. 380449-90-1](/img/structure/B1668675.png)
{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol” are not specified in the available data .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol” are not available in the current data .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant application of {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol derivatives is their antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazoline derivatives demonstrating good antimicrobial activity, with some compounds showing higher activity than standard drugs like ciprofloxacin and fluconazole, especially those with a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012). Similarly, Ashok et al. (2017) reported antimicrobial activity in synthesized methanone derivatives (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017), and Patel (2018) observed antimicrobial effects in synthesized furofused coumarines (Patel, 2018).
Synthetic Methods and Optimization
The synthesis and optimization of pyrazole derivatives, including {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol, are a critical area of research. Liu, Xu, and Xiong (2017) described the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates in synthesizing biologically active compounds, especially for anticancer applications (Liu, Xu, & Xiong, 2017). Trilleras et al. (2013) demonstrated an ultrasonic-promoted synthesis method for pyrazole derivatives, offering advantages like shorter reaction times and good yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Anticancer and Antitumor Potential
The derivatives of {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol have shown potential in anticancer and antitumor studies. Liu et al. (2017) emphasized the role of these derivatives as intermediates in creating small molecule inhibitors for cancer treatment, with several showing promising biological activities (Liu, Xu, & Xiong, 2017).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in scientific research. Liu et al. (2005) analyzed the crystal structure of a disulfide derivative, showcasing a unique “U” conformation (Liu, Ji, Jia, Liu, & Yu, 2005). Cao et al. (2010) characterized a synthesized compound using X-ray diffraction, revealing important structural details (Cao, Dong, Shen, & Dong, 2010).
Wirkmechanismus
Target of Action
Febuxostat primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which is the final step in purine metabolism .
Mode of Action
Febuxostat inhibits xanthine oxidase, thereby reducing the production of uric acid . By decreasing uric acid levels, febuxostat helps to prevent gout, a condition characterized by painful inflammatory arthritis caused by the crystallization of uric acid within joints .
Biochemical Pathways
The inhibition of xanthine oxidase by febuxostat disrupts the purine degradation pathway, leading to a decrease in uric acid levels and an increase in the levels of hypoxanthine and xanthine . This shift can help dissolve existing urate crystals and prevent the formation of new ones, thereby alleviating the symptoms of gout .
Pharmacokinetics
Febuxostat is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . It exhibits linear pharmacokinetics within the 10–120mg dose range . The drug is metabolized via glucuronidation and oxidation, with only a small fraction excreted unchanged in the urine .
Result of Action
The primary molecular effect of febuxostat is the reduction of serum uric acid concentrations . On a cellular level, this can lead to the dissolution of urate crystals in and around joints, reducing inflammation and pain associated with gout .
Action Environment
Environmental factors such as pH can influence the solubility of uric acid and thus the efficacy of febuxostat . Furthermore, factors like renal function can impact the drug’s pharmacokinetics, as febuxostat and its metabolites are primarily excreted via the kidneys .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)14-24-19-10-8-16(9-11-19)20-17(13-23)12-22(21-20)18-6-4-3-5-7-18/h3-12,15,23H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUGMHOBUCBBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321129 | |
| Record name | [3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol | |
CAS RN |
380449-90-1 | |
| Record name | [3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)








